坏死磺酰胺

描述

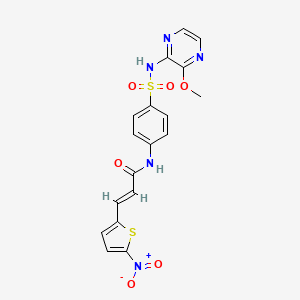

Necrosulfonamide is a very specific and potent necrosis inhibitor that blocks the mixed lineage kinase domain-like protein (MLKL) .

Synthesis Analysis

Necrosulfonamide (NSA) is a MLKL inhibitor that targets the N-terminal domain of MLKL, and as a result, blocks the necrotic membrane disruption mediated by MLKL . It has been demonstrated that NSA exhibits neuroprotection against ischemic brain injury by degrading MLKL .Molecular Structure Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 .Chemical Reactions Analysis

Necrosulfonamide covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .Physical And Chemical Properties Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 and its molecular weight is 461.47 .科学研究应用

Protection Against Focal Ischemia/Reperfusion Injury

NSA, a specific inhibitor of Mixed Lineage Kinase Like protein (MLKL), has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It does this by blocking the nucleus and nuclear envelope translocation of MLKL and Receptor Interacting Protein Kinase 3 (RIP3K) .

Inhibition of Necroptosis in Astrocytes

In the context of acute ischemic neuronal injury, NSA has been found to decrease the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of lactate dehydrogenase (LDH) in both primary cultured astrocytes and human astrocytes . This suggests that NSA can inhibit necroptosis in astrocytes, which are crucial for maintaining brain homeostasis .

Amelioration of Neurological Impairment in Spinal Cord Injury

NSA has been reported to improve the locomotor function in spinal cord injury (SCI) mice and oxygen-glucose deprivation (OGD)-induced spinal neuron injury . It does this by inhibiting the activation of MLKL independently of RIP3K phosphorylation .

Improvement of Antioxidative Capacity

In the context of SCI, NSA has been found to protect against a decrease in the mitochondrial membrane potential, adenosine triphosphate, glutathione, and superoxide dismutase levels, and an increase in reactive oxygen species and malonyldialdehyde levels . This suggests that NSA can improve the antioxidative capacity of cells, which is crucial for maintaining cellular health .

Inhibition of Necroptosis

Through high-throughput screening of compounds and subsequent structure–activity relationship (SAR) studies, NSA has been identified as a potent small molecule inhibitor for necroptosis . Necroptosis is a form of programmed cell death that plays a crucial role in various pathological conditions .

Alleviation of Acute Brain Injury

NSA has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . This suggests that NSA could be a potential therapeutic agent for the treatment of acute brain injuries .

作用机制

Target of Action

Necrosulfonamide (NSA) is a potent small molecule inhibitor that selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL) . MLKL is a key mediator of necroptosis, a type of programmed cell death . Necroptosis plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

NSA inhibits necroptosis by binding to the N-terminal domain of MLKL . This binding disrupts the proper oligomerization and translocation of MLKL to the plasma membrane . NSA prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), as well as MLKL, are key components in the necroptosis signaling pathway . NSA blocks the formation of the necrosome, a complex formed by MLKL, RIPK1, and RIPK3 .

Pharmacokinetics

It is known that nsa is a potent small molecule inhibitor for necroptosis .

Result of Action

NSA reduces infarction volume and improves neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model in vivo . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . NSA treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Action Environment

The action of NSA can be influenced by environmental factors such as ischemic conditions. For instance, in an ischemic cerebral cortex induced by tMCAO, NSA treatment blocks both the nucleus and nuclear envelope localization of MLKL/p-MLKL and RIP3K/p-RIP3K . This suggests that NSA exerts protective effects against focal ischemia/reperfusion injury via inhibiting astrocytic necroptosis .

安全和危害

未来方向

属性

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Necrosulfonamide | |

CAS RN |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)